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Cat. No.: B1290056

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 5-
Bromo-4-methylnicotinaldehyde (CAS No: 351457-86-8), a substituted pyridine derivative of
interest in medicinal chemistry and materials science. This document outlines the expected
physicochemical properties and provides detailed, generalized experimental protocols for its
analysis using modern spectroscopic and crystallographic techniques. While specific
experimental data for this compound is not widely available in published literature, this guide
presents predicted data based on the analysis of analogous structures and foundational
principles of chemical characterization. All quantitative data is summarized in structured tables,
and a standardized workflow for structural elucidation is presented visually.

Introduction

5-Bromo-4-methylnicotinaldehyde is a heterocyclic aldehyde with potential applications as a
building block in the synthesis of more complex molecules, including pharmaceutically active
compounds. The presence of a bromine atom, a methyl group, and an aldehyde function on the
pyridine ring offers multiple points for chemical modification, making it a versatile intermediate.
Accurate structural characterization is paramount for its use in further research and
development. This guide details the methodologies required to confirm its identity, purity, and
three-dimensional structure.
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Physicochemical and Spectroscopic Data

The following tables summarize the known and predicted data for 5-Bromo-4-
methylnicotinaldehyde.

Table 1. General Compound Information

Property Value Source

5-Bromo-4-methylpyridine-3-

IUPAC Name carbaldehyde N/A
CAS Number 351457-86-8 [1]
Molecular Formula C7HeBrNO [1]
Molecular Weight 200.03 g/mol [1]
Monoisotopic Mass 198.96329 Da [2]

Table 2: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]* 199.97057
[M+Na]* 221.95251
[M-H]~ 197.95601
M+NHa4]* 216.99711

[

[M]*+ 198.96274

Data sourced from predicted values.[2]

Table 3: Predicted *H NMR Spectral Data (in CDCls, 400 MHZz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aldehyde proton (-
~10.1 Singlet 1H yeep (
CHO)
~8.8 Singlet 1H Pyridine H-2
~8.6 Singlet 1H Pyridine H-6
~2.5 Singlet 3H Methyl protons (-CHs)
Table 4: Predicted 3C NMR Spectral Data (in CDCls, 100 MHz)
Chemical Shift (6, ppm) Assignment
~192 Aldehyde Carbonyl (C=0)
~155 Pyridine C-6
~152 Pyridine C-2
~140 Pyridine C-4
~130 Pyridine C-3
~120 Pyridine C-5 (C-Br)
~18 Methyl Carbon (-CHs)
Table 5: Predicted Infrared (IR) Absorption Bands
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Wavenumber

(cm-?) Intensity Vibration Functional Group
~3050 Medium C-H Stretch Aromatic (Pyridine)
~2920 Medium C-H Stretch Aliphatic (Methyl)
~2820, ~2720 Medium C-H Stretch Aldehyde

~1705 Strong C=0 Stretch Aldehyde

~1580, ~1470 Medium-Strong C=C/C=N Stretch Aromatic (Pyridine)
~1020 Medium C-Br Stretch Aryl Halide

Experimental Protocols

The following sections provide detailed methodologies for the structural characterization of 5-
Bromo-4-methylnicotinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To determine the carbon-hydrogen framework of the molecule.
e Instrumentation: 400 MHz (or higher) NMR Spectrometer.
e Procedure:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

o H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key
parameters include a spectral width of 0-12 ppm, a 30-degree pulse angle, a relaxation
delay of 1 second, and 16-32 scans.

o 18C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
program. Key parameters include a spectral width of 0-200 ppm, a 45-degree pulse angle,
a relaxation delay of 2 seconds, and 1024-2048 scans.
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o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Integrate the *H NMR signals and
reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and fragmentation pattern.

 Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an
Electrospray lonization (ESI) source.

e Procedure:

o Sample Preparation: Prepare a dilute solution of the compound (approx. 10 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

o Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10
pL/min.

o Data Acquisition: Acquire mass spectra in both positive and negative ion modes. For
positive mode, typical parent ions would be [M+H]* and [M+Na]*. For negative mode, [M-
H]~ would be expected. Set the mass range to 50-500 m/z.

o Data Analysis: Determine the exact mass of the parent ions and compare it with the
theoretical mass calculated from the molecular formula (C7HeBrNO). The characteristic
isotopic pattern of bromine (“°Br and 8!Br in an approximate 1:1 ratio) should be clearly
visible in the molecular ion peak cluster.

Infrared (IR) Spectroscopy

o Objective: To identify the functional groups present in the molecule.

¢ Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total
Reflectance (ATR) accessory.

e Procedure:
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o Sample Preparation: Place a small amount of the solid compound directly onto the ATR
crystal.

o Background Scan: Perform a background scan of the empty ATR crystal to subtract
atmospheric CO2 and Hz20 signals.

o Sample Scan: Apply pressure to ensure good contact between the sample and the crystal,
and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4
cm~i.

o Data Analysis: Identify the characteristic absorption bands corresponding to the aldehyde
C=0 stretch, aromatic C=C/C=N stretches, and C-H stretches.[3]

Single-Crystal X-ray Diffraction

o Objective: To determine the precise three-dimensional atomic arrangement, bond lengths,
and bond angles.

e Instrumentation: Single-Crystal X-ray Diffractometer.
e Procedure:

o Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-
0.3 mm in each dimension). This can be achieved by slow evaporation of a saturated
solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

o Data Collection: Mount a suitable crystal on the diffractometer and cool it under a stream
of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Collect diffraction data
using a monochromatic X-ray source (e.g., Mo Ka radiation, A = 0.71073 A).[4]

o Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
factors. Solve the structure using direct methods and refine the atomic positions and
displacement parameters using full-matrix least-squares on F2.[4]

o Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles,
and intermolecular interactions. The data should be deposited in a crystallographic
database (e.g., CCDC) to obtain a deposition number.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.mdpi.com/2073-4352/13/9/1313
https://www.mdpi.com/2073-4352/13/9/1313
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization of Workflows

The following diagrams illustrate the logical flow for the structural characterization of 5-Bromo-
4-methylnicotinaldehyde.
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Caption: Experimental workflow for the synthesis and structural elucidation of a small molecule.

Conclusion

The structural characterization of 5-Bromo-4-methylnicotinaldehyde relies on a combination
of standard analytical techniques. NMR spectroscopy provides the core skeletal information,
mass spectrometry confirms the molecular weight and elemental composition, and IR
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spectroscopy identifies key functional groups. For unambiguous three-dimensional structure
determination, single-crystal X-ray diffraction is the definitive method. The protocols and
predicted data within this guide serve as a robust framework for researchers working with this
compound, ensuring accurate characterization and facilitating its application in drug discovery
and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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